3-benzyl-5-[(4-chloro-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
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Overview
Description
3-benzyl-5-[(4-chloro-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[(4-chloro-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-[(4-chloro-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-benzyl-5-[(4-chloro-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[(4-chloro-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-[(4-chloro-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- 3-chloro-4-(2’-fluorobenzyloxy)phenylboronic acid
- 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2
Uniqueness
Compared to similar compounds, This compound is unique due to its specific substitution pattern and the presence of both chloro and fluoro substituents. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H20ClFO3 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-benzyl-5-[(4-chloro-2-fluorophenyl)methoxy]-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C25H20ClFO3/c1-15-10-22(29-14-18-8-9-19(26)13-21(18)27)24-16(2)20(25(28)30-23(24)11-15)12-17-6-4-3-5-7-17/h3-11,13H,12,14H2,1-2H3 |
InChI Key |
NQRHYQSTYSVFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
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